N-Methyl-4-(1,3-thiazol-2-yl)benzylamine
Overview
Description
N-Methyl-4-(1,3-thiazol-2-yl)benzylamine is a chemical compound with the molecular formula C11H12N2S. It features a benzylamine moiety substituted with a thiazole ring and a methyl group.
Mechanism of Action
Target of Action
Thiazole derivatives have been associated with diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit GSK3, a serine/threonine kinase implicated in pathological conditions such as diabetes and Alzheimer’s disease .
Biochemical Pathways
Thiazole derivatives have been associated with modulating proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
N-Methyl-4-(1,3-thiazol-2-yl)benzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways . These interactions suggest that this compound may have potential therapeutic applications in conditions involving inflammation and neurotransmitter regulation.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of pancreatic cancer cells . This inhibition is likely due to its impact on specific signaling pathways and gene expression patterns within the cancer cells.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit glycogen synthase kinase 3 (GSK3) in an ATP-competitive manner . This inhibition can result in various downstream effects, including alterations in cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, in mice with neuropathic pain, this compound has shown antihyperalgesic effects at specific dosages . Exceeding these dosages could result in toxicity and other adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been observed to modulate the activity of enzymes involved in neurotransmitter synthesis and degradation . These interactions can have significant effects on overall metabolic balance and cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization. The compound’s distribution can affect its accumulation in certain tissues, influencing its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, ultimately affecting its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(1,3-thiazol-2-yl)benzylamine typically involves the reaction of 4-(1,3-thiazol-2-yl)benzylamine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(1,3-thiazol-2-yl)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Bromine in chloroform at room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
N-Methyl-4-(1,3-thiazol-2-yl)benzylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- N-(4-Methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea
- 2,1-Benzothiazine 2,2-Dioxides
Uniqueness
N-Methyl-4-(1,3-thiazol-2-yl)benzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thiazole ring contributes to its aromaticity and reactivity, making it a versatile compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
N-methyl-1-[4-(1,3-thiazol-2-yl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-12-8-9-2-4-10(5-3-9)11-13-6-7-14-11/h2-7,12H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTNMSLOSGSGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594508 | |
Record name | N-Methyl-1-[4-(1,3-thiazol-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-31-6 | |
Record name | N-Methyl-4-(2-thiazolyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886851-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-[4-(1,3-thiazol-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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